molecular formula C11H16N2O B593642 trans-4-Amino-1-benzylpyrrolidin-3-ol CAS No. 128739-93-5

trans-4-Amino-1-benzylpyrrolidin-3-ol

Cat. No.: B593642
CAS No.: 128739-93-5
M. Wt: 192.262
InChI Key: ZANDUPWJZBUGCQ-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Amino-1-benzylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1-benzylpyrrolidine scaffold are recognized as valuable intermediates and precursors in asymmetric synthesis . The distinct stereochemistry of this scaffold is crucial for developing ligands and catalysts, such as diazaborolidines, which are employed in the enantioselective reduction of prochiral ketones to produce chiral secondary alcohols with high enantiomeric purity . Furthermore, the 1-benzylpyrrolidine structure is a key feature in compounds investigated for their potential to interact with biological targets. For instance, structurally related pyrrolidine derivatives have been explored as components of antibacterial agents and as key building blocks in the development of targeted protein degraders for research into neurodegenerative conditions . The simultaneous presence of amino and hydroxy functional groups on the pyrrolidine ring in a specific stereochemical relationship makes this compound a versatile and sophisticated building block for researchers designing novel molecular entities for catalytic and pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128739-93-5

Molecular Formula

C11H16N2O

Molecular Weight

192.262

IUPAC Name

(3S,4S)-4-amino-1-benzylpyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O/c12-10-7-13(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2/t10-,11-/m0/s1

InChI Key

ZANDUPWJZBUGCQ-QWRGUYRKSA-N

SMILES

C1C(C(CN1CC2=CC=CC=C2)O)N

Origin of Product

United States

Synthetic Methodologies for Trans 4 Amino 1 Benzylpyrrolidin 3 Ol

Established Synthetic Pathways and Their Limitations

The synthesis of the trans-4-Amino-1-benzylpyrrolidin-3-ol scaffold relies on several key organic reactions. These methods are often adapted from general strategies for constructing substituted pyrrolidine (B122466) rings, a common motif in pharmaceuticals and natural products. mdpi.comacs.org

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

One of the most powerful methods for constructing five-membered heterocyclic rings like pyrrolidines is the 1,3-dipolar cycloaddition. wikipedia.orgnih.gov This reaction typically involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, which is usually an alkene or alkyne. wikipedia.orgbeilstein-journals.org

Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids, like glycine (B1666218) or proline, with aldehydes or ketones. nih.govbeilstein-journals.orgnih.gov The resulting ylide then reacts with a suitable dipolarophile in a [3+2] cycloaddition to form the pyrrolidine ring. mdpi.com The reaction is known for its high degree of stereospecificity and regioselectivity, making it a valuable tool in complex molecule synthesis. nih.gov For the synthesis of this compound, this would involve the reaction of an azomethine ylide with a dipolarophile containing a masked hydroxyl group, followed by subsequent functional group manipulations.

However, limitations exist. The generation of non-stabilized azomethine ylides can sometimes lead to lower regio- and stereoselectivity, which can complicate the synthesis of a specific diastereomer like the trans product. nih.gov Furthermore, the required starting materials may not be readily available for all desired substitution patterns.

Ring-Opening Reactions of Epoxide Precursors

A highly effective and stereospecific method for synthesizing trans-amino alcohols is the nucleophilic ring-opening of epoxides. rsc.orgmdpi.com This strategy is particularly well-suited for producing this compound. The synthesis starts with a suitably protected pyrrolidine precursor which is converted into an epoxide.

The crucial step is the regioselective and stereospecific ring-opening of the epoxide with an amine. For the target compound, benzylamine (B48309) is used as the nucleophile. The reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom attacked by the amine. This leads exclusively to the trans arrangement of the amino and hydroxyl groups. youtube.com The reaction is often facilitated by a Lewis acid, such as lithium perchlorate (B79767) (LiClO4), which activates the epoxide ring. arkat-usa.orgresearchgate.netresearchgate.net

A similar strategy has been successfully employed for the synthesis of analogous aminohydroxylated piperidines, demonstrating the robustness of this approach. arkat-usa.orgresearchgate.netresearchgate.net The primary limitation of this method is the potential for side reactions if the epoxide is not sufficiently reactive or if the nucleophile is sterically hindered.

Table 1: Ring-Opening of Cyclic Epoxides with Amines
Epoxide PrecursorAmine NucleophileCatalyst/ConditionsProductYieldReference
1-Benzyl-3,4-epoxypiperidineBenzylamineLiClO₄, CH₃CN, rt, 24htrans-1-Benzyl-4-benzylaminopiperidin-3-ol75-85% arkat-usa.orgresearchgate.net
1-Benzyl-3,4-epoxypiperidine(S)-1-PhenylethylamineLiClO₄, CH₃CN, rt, 24htrans-1-Benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol75-85% arkat-usa.orgresearchgate.net
(S)-N-Boc-2,3-epoxypropylamineProtected HydrazineRefluxing isopropanolHydrazinyl-amino alcohol>85% mdpi.com

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of pyrrolidines. nih.gov A general approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as benzylamine, to form an intermediate which is then cyclized and reduced. mdpi.com Alternatively, the reduction of a β-enaminoketone can yield the desired amino alcohol functionality. nih.govmdpi.com For instance, a suitable β-enaminoketone precursor could be reduced using agents like sodium borohydride (B1222165) or sodium in isopropyl alcohol to afford the trans-amino alcohol with varying degrees of diastereoselectivity. mdpi.com The stereochemical outcome of the reduction is often influenced by the substrate and the reducing agent used. nih.gov

Borrowing Hydrogen Methodology Approaches

The "borrowing hydrogen" (BH) methodology has emerged as an atom-efficient strategy for synthesizing nitrogen-containing heterocycles. acs.org This method, typically catalyzed by iridium or ruthenium complexes, allows for the direct synthesis of pyrrolidinols from readily available starting materials like diols and amines. researchgate.netnih.govorganic-chemistry.org

The synthesis of a 3-pyrrolidinol (B147423) scaffold can be achieved by reacting 1,2,4-butanetriol (B146131) with a primary amine. acs.orgresearchgate.net The proposed mechanism involves three key steps:

The metal catalyst dehydrogenates an alcohol from the triol to form an intermediate aldehyde.

The aldehyde condenses with the amine (e.g., benzylamine) to form an imine.

The catalyst, which had stored the hydrogen, then hydrogenates the imine to form the final pyrrolidine ring. acs.org

This methodology can be extended to produce amino-pyrrolidines through a sequential diamination process. acs.orgresearchgate.net The main advantage is the high atom economy, as water is the only byproduct. However, it can require a large excess of the amine and careful optimization of the catalyst system. researchgate.net

Table 2: Iridium-Catalyzed Synthesis of N-Benzyl-3-pyrrolidinol via Borrowing Hydrogen
CatalystAdditiveSolventTime (h)Yield (%)Reference
[CpIrCl₂]₂K₂CO₃Amyl alcohol2466 researchgate.net
[CpIr(NHC)Cl]ClCs₂CO₃Amyl alcohol2480 researchgate.net
[Cp*Ir(Pro)Cl]Cs₂CO₃Amyl alcohol792 researchgate.net

Reaction of 1,2,4-butanetriol with benzylamine. researchgate.net

Stereoselective Synthesis of the trans-Diastereomer

Achieving the correct stereochemistry is critical in the synthesis of bioactive molecules. For this compound, the trans relationship between the amino and hydroxyl groups is the defining feature. As discussed, the ring-opening of an epoxide precursor is an excellent method for establishing this trans stereochemistry due to the inherent anti-addition of the nucleophile. arkat-usa.orgresearchgate.net

Enantioselective Approaches to Chiral Pyrrolidines

To obtain a single enantiomer of the target compound, enantioselective strategies must be employed. These approaches often involve either starting with a chiral building block or using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. mdpi.comacs.org

One effective method is to start with an enantiomerically pure epoxide precursor. Such precursors can be obtained through methods like the Sharpless asymmetric epoxidation or through kinetic resolution of a racemic epoxide. mdpi.comresearchgate.net The subsequent ring-opening with benzylamine proceeds with high fidelity, transferring the chirality of the epoxide to the final amino alcohol product. arkat-usa.orgresearchgate.net

Another approach is the use of chiral auxiliaries. For example, a diastereoselective 1,3-dipolar cycloaddition can be achieved using a chiral N-tert-butanesulfinyl group on the dipolarophile, which directs the approach of the 1,3-dipole. acs.org Similarly, chiral N-allyl oxazolidines, derived from chiral amino alcohols, can be used as precursors in cyclization reactions to form chiral pyrrolidines. nih.gov The synthesis of new chiral pyrrolidines has also been achieved starting from carbohydrate-derived lactols, such as 2,3-O-iso-propylidene-D-erythronolactol. nih.gov These methods provide access to optically pure pyrrolidine scaffolds that can then be converted to the target molecule.

Diastereoselective Control in Functionalization Reactions

The synthesis of the trans-4-amino-3-hydroxy pyrrolidine scaffold, a key structural feature of the target molecule, relies heavily on methodologies that can precisely control the stereochemistry at the C3 and C4 positions. A predominant strategy involves the use of enantiomerically pure starting materials, where the stereochemistry is set from the beginning and carried through the synthetic sequence.

A well-established route starts from optically pure L- or D-tartaric acid. researchgate.net In this approach, the monobenzylammonium salt of tartaric acid is subjected to reflux under Dean-Stark conditions, which facilitates the formation of a chiral N-benzyl succinimide (B58015) derivative. Subsequent reduction of the imide, typically with a powerful reducing agent like diborane (B8814927) (B₂H₆) or lithium aluminum hydride (LiAlH₄), yields the corresponding N-benzylpyrrolidinediol. researchgate.netgoogle.com The trans relationship of the hydroxyl groups in the starting tartaric acid directly translates to the trans diol configuration in the pyrrolidine ring. One of these hydroxyl groups can then be converted into an amino group via standard functional group interconversion, such as a Mitsunobu reaction or a two-step process of mesylation followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, to yield the desired this compound.

Alternative methods for achieving diastereoselective functionalization in pyrrolidine synthesis have also been explored, which could be adapted for the target molecule. These include:

Aziridine (B145994) Ring Expansion: An electrophile-induced cascade reaction of a cinnamylaziridine with a nitrogen nucleophile can produce highly functionalized pyrrolidines. rsc.org The excellent diastereoselectivity observed is attributed to the reaction proceeding through a series of SN2-type nucleophilic attacks on intermediate aziridinium (B1262131) ions, which controls the relative stereochemistry of the newly formed stereocenters. rsc.org

Catalytic C–H Amination: Iron-catalyzed intramolecular C–H amination of aliphatic azides provides a direct route to 2,5-disubstituted pyrrolidines. nih.gov The diastereoselectivity of this process can be tuned by modifying the ancillary ligands on the iron catalyst, with phenoxide ligands showing superior performance in generating syn products. nih.gov

Multi-component Reactions: The Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters can generate highly substituted pyrrolidines with a high degree of cis-selectivity between the C2 and C5 substituents. acs.org

These methods highlight the diverse strategies available for controlling stereochemistry during the formation and functionalization of the pyrrolidine ring, with the tartaric acid route being a direct and effective method for establishing the specific trans-3,4 substitution pattern.

Optimization of Reaction Conditions and Scalability

The optimization of synthetic routes to chiral 3-hydroxypyrrolidine derivatives is crucial for their practical application and potential scale-up. Research and patent literature describe various approaches, focusing on improving yields, enhancing optical purity, and ensuring process efficiency.

One of the most critical steps often targeted for optimization is the reduction of the chiral succinimide or pyrrolidinone intermediate. While strong reducing agents like LiAlH₄ are effective on a lab scale, their use can be problematic for large-scale synthesis due to safety concerns and cost. mdpi.com Alternative, more scalable reduction methods are often sought. Catalytic hydrogenation, for instance, represents a more industrially viable option. google.com

The choice of starting material also significantly impacts scalability. While tartaric acid is a common chiral pool starting material, other precursors have been utilized. researchgate.net Syntheses starting from malic acid or glutamic acid have been reported, providing alternative pathways to the chiral 4-amino-2-hydroxybutyric acid core, which can then be cyclized. google.com Another scalable approach begins with commercially available chiral epichlorohydrin, which can be converted to a 4-halo-3-hydroxybutyronitrile derivative. google.com Subsequent hydrogenation can achieve both the reduction of the nitrile to an amine and the in-situ intramolecular cyclization to form the pyrrolidine ring in a single, efficient step. google.com

The table below summarizes various reaction conditions for key transformations in the synthesis of related chiral hydroxypyrrolidine derivatives, illustrating the focus on optimization.

Starting MaterialTransformationReagents & ConditionsProductKey Optimization FeatureReference
N-Benzyl-tartaric acid imideImide ReductionDiborane (B₂H₆) or LiAlH₄N-BenzylpyrrolidinediolEffective but challenging to scale. researchgate.netgoogle.com
Chiral 3-hydroxybutyronitrile (B154976) derivativeReductive CyclizationH₂, Metal Catalyst (e.g., Raney Ni, Rh/C)Chiral 3-hydroxypyrrolidineSingle-step reduction and cyclization, suitable for scale-up. google.com
(S)-Malic acidCondensation & Reduction1. Benzylamine; 2. Strong reducing agent(S)-N-Benzyl-3-hydroxypyrrolidineUtilizes an alternative, readily available chiral starting material. google.com
Aliphatic AzideIntramolecular C-H Amination(AdL)FeCl(OEt2) catalyst, Boc₂OBoc-protected pyrrolidineCatalytic process, atom-economical. Diastereoselectivity optimized via ligand choice. nih.gov

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms underlying the key stereochemistry-defining steps is fundamental to the rational design and optimization of synthetic routes. For the formation of functionalized pyrrolidines, several mechanistic studies provide valuable insights.

In the diastereoselective synthesis via aziridine ring expansion, the proposed mechanism begins with the formation of a bromonium ion from the reaction of an alkene with NBS. rsc.org This intermediate is then attacked intramolecularly by the aziridine nitrogen, forming a bicyclic aziridinium ion. The crucial diastereoselectivity is established in the subsequent step, where a nucleophile (e.g., an amine) attacks one of the carbon atoms of the aziridinium ion. This attack proceeds in an SN2 fashion, leading to ring-opening and the formation of the pyrrolidine ring with a defined trans relationship between the substituents. The preference for a 5-membered ring (pyrrolidine) over a 6-membered ring (piperidine) is attributed to the nucleophilic attack occurring at the less sterically hindered carbon position. rsc.org

For the iron-catalyzed C–H amination reaction, a combination of experimental and computational (DFT) studies has shed light on the mechanism. nih.gov The investigation supports a hydrogen atom abstraction (HAA) mechanism. The catalytically active iron species abstracts a hydrogen atom from the aliphatic chain, generating a short-lived carbon radical. This is followed by a rapid, essentially barrier-less, radical rebound step where the nitrogen species binds to the carbon radical, completing the cyclization. This mechanistic understanding allows for the rational design of catalysts; for example, the use of a planar phenoxide ligand was found to create a more directional steric profile around the iron center, thereby enhancing diastereocontrol during the cyclization. nih.gov

Mechanistic studies of related enzyme inhibitors also offer insights into the reactivity of such substituted heterocyclic scaffolds. For instance, the investigation of how certain aminotransferase inactivators work revealed the formation of specific Schiff base intermediates. nih.gov Tautomerization of this intermediate can lead to a highly electrophilic species that subsequently reacts with active site nucleophiles. While occurring in a biological context, these studies underscore the potential reaction pathways and inherent reactivity of the amino- and hydroxyl-substituted heterocyclic core, which is dictated by the precise arrangement of functional groups and stereocenters. nih.gov

Chemical Reactivity and Derivatization of Trans 4 Amino 1 Benzylpyrrolidin 3 Ol

Transformations of the Amine Functionality

The primary amine group in trans-4-Amino-1-benzylpyrrolidin-3-ol is a key site for various chemical modifications, including acylation, alkylation, reductive amination, and sulfonylation. These transformations are fundamental in the synthesis of more complex molecules.

Acylation: The amine can be readily acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is crucial for introducing a variety of substituents. For instance, in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, the aminopyrrolidine core is often coupled with other fragments via amide bond formation. nih.govresearchgate.net

Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method is highly versatile for creating a wide range of substituted amines. masterorganicchemistry.com

Sulfonylation: The primary amine can also be converted to a sulfonamide by reacting with sulfonyl chlorides. This modification is often used to introduce groups that can act as hydrogen bond donors or acceptors, which can be important for biological activity.

Table 1: Transformations of the Amine Functionality
Reaction TypeReagents and ConditionsResulting Functional Group
Acylation Acyl chloride or anhydride, baseAmide
Carboxylic acid, coupling agent (e.g., EDCI, DMAP)Amide
Alkylation Alkyl halide, baseSecondary or Tertiary Amine
Reductive Amination Aldehyde or ketone, then a reducing agent (e.g., NaBH₄, NaBH₃CN)Secondary or Tertiary Amine
Sulfonylation Sulfonyl chloride, baseSulfonamide

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the pyrrolidine (B122466) ring offers another site for derivatization, including oxidation, etherification, esterification, and silylation.

Oxidation: The secondary alcohol can be oxidized to a ketone. This transformation introduces a new reactive center and can be a key step in the synthesis of various analogs.

Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester through reactions with appropriate electrophiles. For example, esterification can be achieved using acyl chlorides or anhydrides. These modifications can alter the lipophilicity and other physicochemical properties of the molecule.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is a common strategy in multi-step syntheses to prevent unwanted reactions at the hydroxyl position while other parts of the molecule are being modified.

Table 2: Reactions of the Hydroxyl Group
Reaction TypeReagents and ConditionsResulting Functional Group
Oxidation Oxidizing agent (e.g., PCC, Swern oxidation)Ketone
Etherification Alkyl halide, base (Williamson ether synthesis)Ether
Esterification Acyl chloride or anhydride, baseEster
Silylation Silyl halide (e.g., TBDMSCl), baseSilyl Ether

Modifications on the Pyrrolidine Ring System

The pyrrolidine ring itself can be the subject of chemical modifications, such as ring-opening and ring-expansion reactions, which can lead to the formation of novel acyclic or larger heterocyclic structures.

Ring-Opening Reactions: While the unstrained pyrrolidine ring is generally stable, under specific conditions, the C-N bonds can be cleaved. researchgate.netnih.gov For instance, reductive cleavage of N-benzoyl pyrrolidines has been achieved using a combination of a Lewis acid and photoredox catalysis. nih.govresearchgate.net Such strategies can transform the cyclic amine into a linear amino alcohol derivative.

Ring-Expansion Reactions: The pyrrolidine ring can be expanded to form larger rings like piperidines or azepanes. researchgate.net These reactions often involve complex multi-step sequences and can be facilitated by various catalysts.

Radical Cyclization: The synthesis of the pyrrolidine ring system can also be achieved through radical cyclization, a powerful method for forming five-membered rings. acs.org

Table 3: Pyrrolidine Ring Modifications
Reaction TypeGeneral ApproachResulting Structure
Ring-Opening Reductive cleavage of C-N bondsAcyclic amino alcohol
Ring-Expansion Rearrangement of ammonium (B1175870) ylidesPiperidine (B6355638) or Azepane
Ring Contraction Photo-promoted reaction of pyridines with silylboraneSubstituted Pyrrolidine

Benzyl (B1604629) Group Modifications and Substituent Effects

The N-benzyl group is a common protecting group for the pyrrolidine nitrogen and can be removed or modified. The electronic nature of substituents on the benzyl group's aromatic ring can also influence the reactivity of the molecule.

Debenzylation: The benzyl group can be removed through various methods, most commonly via catalytic hydrogenation. mdma.chnih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, often in the presence of a hydrogen source like hydrogen gas or ammonium formate. mdma.ch The addition of an acid, such as acetic acid, can sometimes facilitate the debenzylation process. nih.govnih.gov Other methods include the use of strong Lewis acids or oxidizing agents. researchgate.netox.ac.uk

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl group can affect the reactivity of the pyrrolidine nitrogen. For example, electron-withdrawing groups can make the nitrogen less basic and may influence the conditions required for reactions at other sites.

Table 4: Benzyl Group Modifications
Reaction TypeReagents and ConditionsResulting Functional Group
Catalytic Hydrogenation H₂, Pd/CSecondary Amine
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CSecondary Amine
Acid-Facilitated Hydrogenolysis H₂, Pd(OH)₂/C, Acetic AcidSecondary Amine
Oxidative Debenzylation N-Iodosuccinimide (NIS)Secondary Amine

Synthesis of Complex Analogues and Hybrid Structures

This compound and its derivatives are valuable intermediates in the synthesis of complex, biologically active molecules, including inhibitors of enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov

BACE1 Inhibitors: The (3S,4S)-4-aminopyrrolidine-3-ol scaffold has been utilized in the development of potent BACE1 inhibitors for potential use in treating Alzheimer's disease. nih.gov The synthesis of these inhibitors often involves coupling the aminopyrrolidinol core with various aromatic and heterocyclic fragments. nih.govnih.gov

DPP-4 Inhibitors: Similarly, this scaffold is a key component in several DPP-4 inhibitors, which are used in the management of type 2 diabetes. nih.govresearchgate.net The synthesis of these drugs typically involves the derivatization of the primary amine to introduce the necessary pharmacophoric elements for potent enzyme inhibition. nih.govnih.gov

Hybrid Molecules: The concept of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule, can be applied using the aminopyrrolidinol scaffold. mdpi.com This approach aims to develop new therapeutic agents with improved efficacy or a dual mode of action.

Stereochemical Characterization and Analysis

Conformational Analysis of the trans-Pyrrolidine Ring System

The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or Cs symmetry) and the twist (or C2 symmetry) forms. In substituted pyrrolidines like trans-4-Amino-1-benzylpyrrolidin-3-ol, the substituents' nature and spatial orientation significantly influence the preferred conformation.

The trans relationship between the amino group at C4 and the hydroxyl group at C3 dictates a specific conformational preference. Theoretical studies and conformational analysis of similar 3,4-disubstituted pyrrolidines suggest that the ring will adopt a conformation that minimizes steric interactions between the substituents. The large N-benzyl group will preferentially occupy an equatorial position to reduce steric hindrance. The relative orientation of the C3-hydroxyl and C4-amino groups in the trans configuration will further influence the puckering of the pyrrolidine ring. amazonaws.comnih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the conformational landscape of such molecules. These calculations can predict the relative energies of different envelope and twist conformations, providing insight into the most stable puckering of the pyrrolidine ring. researcher.lifenih.gov For this compound, the conformational equilibrium is a balance between minimizing steric strain from the bulky benzyl (B1604629) group and optimizing the orientation of the polar amino and hydroxyl groups. The puckering of the pyrrolidine ring is a dynamic process, and the molecule may exist as a mixture of interconverting conformers in solution. researchgate.netresearchgate.net

Determination of Absolute Configuration

Determining the absolute configuration of the two chiral centers (C3 and C4) in this compound is crucial for understanding its specific properties. The possible enantiomers are (3R,4R) and (3S,4S).

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray diffraction. researchgate.net This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of atoms. For a chiral molecule, if a good quality single crystal can be obtained, X-ray crystallography can unambiguously establish the absolute configuration, often by utilizing anomalous dispersion effects, especially if a heavy atom is present in the structure or a derivative. nih.govmdpi.com

Chiroptical Spectroscopy (e.g., ECD, ORD)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. creative-biostructure.com These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. creative-biostructure.com

The observed ECD or ORD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (3R,4R)), the absolute configuration can be assigned. rsc.org The Cotton effect, a characteristic feature in ORD and ECD spectra, is particularly useful for this purpose. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenters. For complex molecules like this compound, computational modeling is essential for a reliable interpretation of the chiroptical data.

Diastereomeric and Enantiomeric Purity Assessment Techniques

For a compound with multiple stereocenters, it is essential to determine both its diastereomeric and enantiomeric purity.

Diastereomeric Purity: The cis and trans diastereomers of 4-Amino-1-benzylpyrrolidin-3-ol will have distinct physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the diastereomeric ratio. In the ¹H NMR spectrum, the coupling constants and chemical shifts of the pyrrolidine ring protons will differ significantly between the cis and trans isomers. amazonaws.comresearchgate.net By integrating the signals corresponding to each diastereomer, their relative abundance can be accurately quantified. researchgate.netnih.gov

Enantiomeric Purity: The enantiomeric excess (ee) of a chiral sample is a measure of its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose. uma.esnih.gov This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researcher.lifeuc.pt By using a suitable chiral column and mobile phase, the enantiomers of this compound can be resolved into two distinct peaks. The ratio of the areas of these peaks provides a direct measure of the enantiomeric excess. uc.pt

Analytical Technique Purpose Key Principles and Observations
¹H NMR Spectroscopy Diastereomeric Purity AssessmentDifferent chemical shifts and coupling constants for protons on the pyrrolidine ring allow for the integration and quantification of cis and trans isomers. amazonaws.comresearchgate.net
Chiral HPLC Enantiomeric Purity AssessmentA chiral stationary phase differentially interacts with the (3R,4R) and (3S,4S) enantiomers, enabling their separation and quantification to determine the enantiomeric excess. uma.esuc.pt

Influence of Stereochemistry on Chemical Properties and Reactivity

The stereochemistry of this compound has a profound impact on its chemical properties and reactivity. The spatial arrangement of the amino and hydroxyl groups, as well as the conformation of the pyrrolidine ring, influences how the molecule interacts with other reagents. slideshare.net

For instance, in reactions involving the hydroxyl or amino group, the stereochemistry will dictate the accessibility of these functional groups to incoming reagents. The trans arrangement of the substituents may lead to different reaction rates and product distributions compared to the corresponding cis isomer due to differing steric environments. researchgate.net

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of trans-4-Amino-1-benzylpyrrolidin-3-ol, providing detailed information about the chemical environment of each atom in the molecule.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals for this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While specific spectral data for this exact compound is not widely published, the expected chemical shifts can be inferred from structurally similar compounds, such as 1-benzyl-3-pyrrolidinone (B141626) and trans-1-benzyl-4-aminopiperidin-3-ols. arkat-usa.orgresearchgate.netnih.gov

1D ¹H NMR spectra would confirm the presence of all proton groups, including the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the pyrrolidine (B122466) ring. The trans-configuration of the substituents on the C3 and C4 positions would be indicated by the magnitude of the vicinal coupling constants (³J) between H3 and H4. arkat-usa.orgresearchgate.net

To unambiguously assign these signals, a suite of 2D NMR experiments is employed. rsc.org

H,H-COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, allowing for the tracing of the proton network within the pyrrolidine ring. rsc.org

H,C-HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming the trans stereochemistry and for conformational analysis. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are illustrative and based on analogous structures. Actual shifts may vary.)

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (COSY, HMBC)
Benzylic CH₂~3.5 - 3.7 (s or ABq)~60 - 63HMBC to C2, C5, Benzyl C1'
Phenyl (C₆H₅)~7.2 - 7.4 (m)~127 - 138COSY within aromatic system
H2, H5 (Pyrrolidine)~2.5 - 3.2 (m)~52 - 58COSY to each other (if non-equivalent), H3, H4; HMBC to Benzylic C
H3 (CH-OH)~3.8 - 4.2 (m)~70 - 72COSY to H2, H4
H4 (CH-NH₂)~3.0 - 3.4 (m)~55 - 60COSY to H3, H5

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) or twist (T) forms. For substituted pyrrolidines, the substituents strongly influence the conformational preference of the ring.

NMR spectroscopy is a powerful method to study these conformations in solution. rsc.org The puckering of the pyrrolidine ring can be analyzed through the vicinal coupling constants of the ring protons. In substituted prolines and related pyrrolidines, electronegative substituents in a trans configuration tend to favor an exo puckering of the ring. arkat-usa.org However, bulky substituents generally prefer a pseudo-equatorial orientation to minimize steric strain. arkat-usa.org For this compound, the hydroxyl and amino groups are expected to adopt pseudo-equatorial positions, leading to a specific preferred ring pucker that minimizes steric interactions between the substituents. arkat-usa.orgresearchgate.net Quantum mechanics calculations can complement NMR data to determine the energy differences between possible conformers, such as the Cγ-endo and Cγ-exo states. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of this compound. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. For the molecular formula C₁₁H₁₆N₂O, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the identity of the compound. nih.govnih.gov

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass (Da)Expected Experimental Mass (Da)
C₁₁H₁₆N₂O[M+H]⁺193.13354~193.1335 ± 0.0005
C₁₁H₁₆N₂O[M+Na]⁺215.11548~215.1155 ± 0.0005

Tandem mass spectrometry (MS/MS) is a technique where precursor ions selected in a first stage of mass analysis are fragmented, and the resulting product ions are analyzed in a second stage. nih.govnih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, ionization would likely produce a protonated molecular ion [M+H]⁺. The fragmentation of this ion is dominated by cleavages at the most labile bonds.

Key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation mechanism for amines. Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen is expected. The most significant alpha-cleavage involves the loss of the benzyl group. The resulting C₇H₇⁺ fragment is often observed as the highly stable tropylium (B1234903) ion at m/z 91. nih.gov

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation, often initiated by cleavage alpha to the nitrogen atom, leading to characteristic lower-mass ions.

Loss of Small Neutral Molecules: The loss of water (H₂O, 18 Da) from the hydroxyl group and ammonia (B1221849) (NH₃, 17 Da) from the amino group are also probable fragmentation events.

Table 3: Predicted MS/MS Fragmentation for [C₁₁H₁₆N₂O+H]⁺

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
193.13175.12H₂OLoss of water
193.13102.09C₇H₇• (Benzyl radical)Protonated 4-aminopyrrolidin-3-ol (B1609724) ring
193.1391.05C₄H₈N₂OTropylium ion (C₇H₇⁺)

X-ray Crystallography for Solid-State Structure

While NMR provides information on the structure and conformation in solution, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

A search of the available literature and crystallographic databases did not yield a specific crystal structure for this compound. However, the crystal structure of a very close analog, trans-(3R,4R)-1-benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol dihydrobromide, has been determined by single-crystal X-ray analysis. researchgate.net The analysis of this piperidine (B6355638) (six-membered ring) analog confirmed its trans configuration and revealed that the substituents on the ring adopt a stable chair conformation with the hydroxyl and amino-containing groups in equatorial positions to minimize steric hindrance. researchgate.net

Based on these findings, it is highly probable that this compound would also adopt a conformation in the solid state where the C3-hydroxyl and C4-amino groups are in pseudo-equatorial positions on the puckered pyrrolidine ring. The crystal packing would be expected to be dominated by hydrogen bonding involving the hydroxyl and amino groups, potentially forming extensive networks that define the supramolecular architecture.

Table 4: Predicted Crystallographic Parameters for this compound (Note: This is a hypothetical prediction based on common parameters for similar organic molecules.)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (for racemic crystals)
Key Conformation FeaturePyrrolidine ring in an envelope or twist pucker
Substituent OrientationC3-OH and C4-NH₂ in trans-pseudo-equatorial positions
Dominant Intermolecular ForcesN-H···O, O-H···N, N-H···N Hydrogen Bonding

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the qualitative identification of functional groups within a molecule. For this compound, these techniques would provide a characteristic fingerprint based on the vibrational modes of its amine, hydroxyl, benzyl, and pyrrolidine moieties.

Based on established group frequencies for similar molecules, the expected vibrational data for this compound can be summarized. The FT-IR spectrum is anticipated to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine and the O-H stretching of the hydroxyl group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group and the aliphatic pyrrolidine ring would appear around 2850-3100 cm⁻¹.

Anticipated FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300O-H StretchHydroxyl
3400-3250N-H StretchPrimary Amine
3100-3000C-H StretchAromatic (Benzyl)
3000-2850C-H StretchAliphatic (Pyrrolidine)
1600-1450C=C StretchAromatic Ring
1260-1000C-N StretchAmine
1260-1000C-O StretchAlcohol

Raman spectroscopy would offer complementary information. While strong in the infrared, the O-H and N-H stretching vibrations are typically weaker in Raman spectra. Conversely, the aromatic C=C stretching vibrations of the benzyl group would be expected to produce strong Raman scattering peaks, providing a clear marker for this part of the molecule.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and its cis-isomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.

The separation of stereoisomers, such as the cis and trans forms of substituted pyrrolidines and related aminocyclohexanols, has been successfully achieved using chromatographic methods. mdpi.com For this compound, both normal-phase and reversed-phase HPLC could be employed. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a standard starting point for purity analysis.

Gas chromatography could also be a viable technique, potentially after derivatization of the polar amine and hydroxyl groups to increase volatility. The separation of diastereomers of related amino alcohol compounds has been accomplished by GC, often using a chiral column to resolve enantiomers if applicable. mdpi.com

Illustrative HPLC Method for Purity Analysis

ParameterCondition
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

In synthetic procedures for analogous compounds like trans-1-benzyl-4-aminopiperidin-3-ols, column chromatography using silica (B1680970) gel is frequently utilized for the purification and isolation of the desired product. arkat-usa.orgresearchgate.net This classical technique remains a fundamental method for obtaining high-purity material.

Theoretical and Computational Chemistry Studies

Conformational Energy Landscape Mapping

A search for conformational analysis or energy landscape mapping specific to trans-4-Amino-1-benzylpyrrolidin-3-ol yielded no results. Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility, but this information has not been published.

Molecular Docking and Ligand-Protein Interaction Modeling

There are no specific molecular docking studies where this compound is the primary ligand of interest. The compound is typically used as a chemical building block for synthesizing larger, more complex molecules which are then subjected to docking studies acs.org. The interaction models available are for these larger derivatives, not for this compound itself.

Due to the absence of specific scientific data for this compound in the requested areas of computational and theoretical chemistry, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Constructing such an article would require fabricating data or presenting information from unrelated compounds, which would be scientifically unsound.

Applications As a Building Block in Organic Synthesis

Utility in Asymmetric Synthesis

The stereogenic centers of trans-4-Amino-1-benzylpyrrolidin-3-ol make it an excellent chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. While specific data on the direct use of this compound in asymmetric synthesis is not extensively documented in publicly available literature, the broader class of chiral pyrrolidines is widely employed in this context. For instance, pyrrolidine-based catalysts derived from L-proline are highly effective in promoting asymmetric Michael additions of cyclic ketones to β-nitrostyrenes, achieving excellent stereoselectivity. mdpi.comescholarship.org

The principle of using such chiral building blocks lies in their ability to create a diastereomeric intermediate that influences the approach of reagents, leading to the preferential formation of one enantiomer of the product. After the desired stereochemistry is established, the chiral auxiliary can be cleaved and potentially recycled.

Precursor for Advanced Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals and biologically active compounds. google.comnih.gov this compound serves as a valuable starting material for the synthesis of more complex and functionally diverse heterocyclic systems. The amino and hydroxyl groups, along with the pyrrolidine (B122466) nitrogen, provide multiple points for chemical modification and ring expansion or annulation reactions.

For example, derivatives of 4-aminopyrrolidine-3-ol have been synthesized and evaluated for their potential as BACE1 inhibitors in the context of Alzheimer's disease research. researchgate.netnih.gov The synthesis of these derivatives often involves the strategic protection and subsequent reaction of the amino and hydroxyl functionalities to build upon the core pyrrolidine scaffold.

The synthesis of various substituted pyrrolidines often starts from simpler, commercially available precursors. The development of methods for the efficient synthesis of the trans-4-amino-3-ol pattern is crucial for accessing these advanced heterocyclic structures.

Integration into Chiral Catalysts and Auxiliaries

The chiral framework of this compound is ideally suited for the development of novel chiral catalysts and auxiliaries. The amino and hydroxyl groups can be readily functionalized to create ligands for metal-catalyzed reactions or to act as the active components of organocatalysts.

Chiral pyrrolidine-based organocatalysts have seen a surge in interest for their ability to promote a wide range of asymmetric transformations with high efficiency and stereoselectivity. mdpi.comresearchgate.net These catalysts often operate through the formation of chiral enamines or iminium ions, which then react with substrates in a highly controlled manner. While specific catalysts derived directly from this compound are not prominently featured in the literature, the underlying principles of catalyst design within the pyrrolidine family are well-established.

The development of new chiral catalysts is a continuous effort in organic synthesis, and scaffolds like this compound represent a promising platform for the design of next-generation catalysts with enhanced activity and selectivity.

Construction of Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often relies on the use of stereochemically defined building blocks. This compound, with its rigid conformation and multiple functionalization points, can be a key component in the convergent synthesis of such molecules.

The strategic incorporation of this pyrrolidine unit can introduce chirality and constrain the conformational flexibility of a larger molecule, which can be critical for its biological activity. While specific total syntheses employing this compound are not readily found, the general strategy of using chiral aminocyclitols and related structures is a common theme in the synthesis of alkaloids and other bioactive compounds. For instance, the structurally similar trans-4-aminopiperidin-3-ols are known precursors for aminohydroxylated piperidine (B6355638) alkaloid analogs.

The ability to build upon the pyrrolidine core in a stepwise and controlled manner allows for the systematic construction of complex targets, where the stereochemistry introduced by the initial building block is propagated throughout the synthetic sequence.

Investigation of Biological Activity at the Mechanistic Level

Structure-Activity Relationship (SAR) Studies of trans-4-Amino-1-benzylpyrrolidin-3-ol Derivatives

The core structure of (3S,4S)-4-aminopyrrolidin-3-ol has served as a scaffold for the synthesis of various derivatives aimed at inhibiting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency and cellular efficacy of these compounds.

Research has demonstrated that modifications at different positions of the pyrrolidine (B122466) ring and its substituents significantly influence BACE1 inhibitory activity. researchgate.net The primary amino group of the scaffold is a key interaction point, often modified with various moieties to occupy the S1 binding pocket of the BACE1 enzyme. The (3S,4S) stereochemistry of the 4-amino and 3-hydroxyl groups is considered essential for potent inhibition.

In one study, a series of (3S,4S)-4-aminopyrrolidin-3-ol derivatives were synthesized to explore the SAR. nih.gov Key findings from these studies indicate that:

N-Acyl Moiety: The nature of the acyl group attached to the 4-amino position is critical. Introducing specific amide functionalities can enhance binding affinity.

Substituents on the Benzyl (B1604629) Group: While the parent compound is N-benzylated, modifications to this group can modulate activity.

Pyrrolidine Ring Substitutions: Alterations to the pyrrolidine ring itself are generally less tolerated, as the core scaffold is optimized for fitting into the enzyme's active site.

One derivative, referred to as compound 7c in a 2016 study, which features a specific N-acyl group, demonstrated high inhibitory activity in enzymatic assays. nih.gov However, another derivative, 11a , showed better performance in cell-based assays, suggesting that structural modifications also impact properties like cell permeability. nih.gov The SAR studies concluded that different functional groups on the derivatives could occupy various regions of the BACE1 binding site, which was further explored through biological evaluation in cellular models. researchgate.net

Table 1: SAR Insights for BACE1 Inhibition by Pyrrolidine Derivatives

Structural Position Modification Type Impact on BACE1 Inhibition Reference
4-Amino Group Introduction of specific N-acyl moieties Crucial for potency; enhances binding researchgate.netnih.gov
Pyrrolidine Core (3S,4S) stereochemistry Essential for potent inhibition nih.gov

Enzyme Inhibition Profiling (e.g., BACE1, Glycosidases)

The primary enzymatic target identified for derivatives of this compound is BACE1, an aspartyl protease central to the production of amyloid-β peptides implicated in Alzheimer's disease.

Derivatives have been shown to be potent inhibitors of BACE1. For instance, compound 7c exhibited an IC₅₀ (half-maximal inhibitory concentration) of 0.05 μM in enzymatic assays. nih.gov Compound 11a showed a slightly lower potency in the enzyme assay with an IC₅₀ of 0.12 μM, but it was more effective in a cell-based assay, achieving an IC₅₀ of 1.7 μM. nih.gov This highlights the importance of cell permeability for effective inhibition within a biological system.

A significant aspect of the enzyme inhibition profile is selectivity. The studied (3S,4S)-4-aminopyrrolidin-3-ol derivatives displayed high selectivity for BACE1 over related aspartyl proteases, including BACE2 and Cathepsin D. researchgate.netnih.gov This selectivity is critical for reducing potential off-target effects.

There is currently no available scientific literature detailing the inhibition of glycosidases by this compound or its direct derivatives. Research has remained focused on its role as a BACE1 inhibitor.

Table 2: BACE1 Inhibition Data for Select (3S,4S)-4-Aminopyrrolidin-3-ol Derivatives

Compound BACE1 IC₅₀ (Enzyme Assay) BACE1 Inhibition (Cell-based Assay) Selectivity Profile Reference
7c 0.05 μM 40% inhibition at 10 μM High selectivity over BACE2 and Cathepsin D nih.gov

| 11a | 0.12 μM | IC₅₀ = 1.7 μM | High selectivity over BACE2 and Cathepsin D | nih.gov |

Receptor Binding Affinity and Selectivity Studies

Based on available scientific literature, no specific studies have been published that profile the receptor binding affinity and selectivity of this compound or its close derivatives against a panel of common neurological or other receptors. The research focus has been on its action as an enzyme inhibitor rather than a receptor ligand.

Mechanistic Studies on Cellular Pathways (e.g., Ergosterol (B1671047) Biosynthesis)

The principal cellular pathway investigated in relation to this compound derivatives is linked to their BACE1 inhibition. By inhibiting BACE1, these compounds interfere with the amyloidogenic processing of the amyloid precursor protein (APP), leading to a reduction in the production of amyloid-β (Aβ) peptides in cell-based models. nih.gov This is the intended mechanistic action for potential therapeutic applications in Alzheimer's disease.

Regarding the ergosterol biosynthesis pathway, which is a common target for antifungal agents, there are no specific studies in the available scientific literature that investigate the effect of this compound on this pathway. Studies on ergosterol biosynthesis inhibition have been conducted on structurally related piperidine (B6355638) compounds, but these findings cannot be directly attributed to the pyrrolidine scaffold . mdpi.comresearchgate.net

Identification and Validation of Biological Targets

The primary biological target for the derivatives of this compound has been identified as BACE1. This identification was likely based on the structural similarity of the aminopyrrolidine scaffold to known BACE1 inhibitors and through computational docking studies.

The validation of BACE1 as the target was achieved through a multi-step process:

In Vitro Enzymatic Assays: The direct inhibitory effect of the synthesized compounds on purified BACE1 enzyme was measured, yielding quantitative data such as IC₅₀ values. nih.gov

Selectivity Assays: The compounds were tested against other structurally related proteases, such as BACE2 and Cathepsin D, to confirm that their inhibitory action was specific to BACE1. nih.gov

Cell-Based Assays: To confirm that the compounds engage the target in a more complex biological environment, they were tested in cellular models. nih.gov The observed reduction in Aβ production in these cells provided evidence that the compounds were acting on the BACE1 pathway as intended. nih.gov

This systematic approach of in vitro testing followed by cellular validation confirms BACE1 as the legitimate biological target of these specific pyrrolidine derivatives.

Table of Mentioned Compounds

Compound Name
This compound
(3S,4S)-4-Aminopyrrolidin-3-ol
Compound 7c (a derivative of (3S,4S)-4-aminopyrrolidin-3-ol)

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of water as a solvent, the development of reusable catalysts, and the avoidance of toxic reagents and protecting groups. mdpi.comuctm.edu For instance, iridium-catalyzed transfer hydrogenation in water has been shown to be an effective method for the synthesis of N-aryl-substituted pyrrolidines. nih.gov The development of such sustainable methods will be crucial for the large-scale and environmentally responsible production of trans-4-Amino-1-benzylpyrrolidin-3-ol and its derivatives.

Table 1: Comparison of Synthetic Strategies for Chiral Pyrrolidines

Synthetic StrategyAdvantagesDisadvantagesRelevant Findings
Traditional Multi-step Synthesis Well-established, versatile for various substitutions.Often requires protecting groups, multiple purification steps, may use harsh reagents.Synthesis of pyrrolidine-containing drugs often starts from proline or 4-hydroxyproline. nih.govmdpi.com
Asymmetric Catalysis High enantioselectivity, catalytic amounts of chiral inducers.Catalysts can be expensive (e.g., precious metals), may require anhydrous/inert conditions.Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for chiral amine synthesis. nih.govrsc.org
Organocatalysis Metal-free, often uses readily available and stable catalysts, environmentally friendly. mdpi.comCatalyst loading can be high, reaction times may be long.Proline and its derivatives are effective organocatalysts for various transformations. mdpi.comresearchgate.net
Chemoenzymatic/Biocatalytic Synthesis High stereoselectivity, mild reaction conditions, environmentally benign. nih.govacs.orgresearchgate.netEnzyme stability and substrate scope can be limiting, cofactor regeneration may be needed.Ketoreductases can be used for the dynamic kinetic resolution of ketoesters to produce hydroxyprolines. sci-hub.se
One-Pot/Tandem Reactions Increased efficiency, reduced waste, fewer purification steps.Requires compatible reaction conditions for all steps.One-pot chemoenzymatic routes combining amine transaminases with other reactions have been developed. acs.org

Exploration of Novel Chemical Transformations and Derivatizations

The core structure of this compound offers multiple sites for chemical modification, opening up a vast chemical space for the synthesis of novel derivatives with potentially unique properties. Future research will likely focus on the selective functionalization of the amino and hydroxyl groups, as well as modifications of the benzyl (B1604629) group and the pyrrolidine (B122466) ring itself.

Derivatization of the amino group can lead to a wide range of amides, sulfonamides, and ureas, which are common functional groups in biologically active molecules. Similarly, the hydroxyl group can be converted to ethers, esters, or other functional moieties. The benzyl group can be modified or replaced with other substituents to modulate properties such as solubility, lipophilicity, and biological target affinity.

Furthermore, recent advances in C-H activation and functionalization could be applied to the pyrrolidine ring, allowing for the introduction of substituents at positions that are not readily accessible through classical methods. researchgate.net The development of novel cycloaddition reactions and ring-transformation strategies will also contribute to the diversification of the pyrrolidine scaffold. nih.govresearchgate.net These new derivatives could serve as building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. mdpi.commdpi.com

Design of Advanced Chemical Probes and Tools

The chiral scaffold of this compound makes it an attractive starting point for the design of advanced chemical probes and tools for chemical biology and catalysis. Chiral pyrrolidine derivatives are widely used as organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.comresearchgate.net Future research could explore the potential of this compound and its derivatives as novel organocatalysts, potentially offering unique reactivity or selectivity.

Moreover, by attaching fluorescent dyes, affinity tags, or reactive groups to the this compound scaffold, it can be converted into a chemical probe for studying biological processes. For example, such probes could be designed to bind to specific enzymes or receptors, allowing for their visualization and functional characterization in living cells. The development of such tools could provide valuable insights into disease mechanisms and aid in the discovery of new drug targets.

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique three-dimensional structure and functional group display of this compound make it a promising candidate for interdisciplinary applications at the interface of chemistry, biology, and materials science. In chemical biology, derivatives of this compound could be explored as inhibitors of enzymes such as kinases or as modulators of protein-protein interactions. nih.gov The pyrrolidine scaffold is a common motif in many approved drugs, and new derivatives of this compound could be investigated for their therapeutic potential in various diseases. nih.govmdpi.comjournalagent.com

In materials science, chiral pyrrolidine derivatives can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as chiral dopants for liquid crystals. The incorporation of this compound into polymeric materials could lead to the development of new chiral stationary phases for chromatography or materials with unique optical or electronic properties. The ability to control the stereochemistry of the pyrrolidine ring is crucial for these applications, as it allows for the fine-tuning of the material's properties.

Computational Design and Predictive Modeling for New Analogues

Computational chemistry and molecular modeling will play an increasingly important role in guiding the future research directions for this compound. Density functional theory (DFT) and other computational methods can be used to study the conformational preferences of the pyrrolidine ring and to predict the stereochemical outcome of reactions. acs.orgresearchgate.netacs.orgresearchgate.netaalto.fi This information can be used to design more selective catalysts and to optimize reaction conditions.

Furthermore, computational methods can be employed to design new analogues of this compound with desired properties. For example, virtual screening and molecular docking can be used to identify derivatives that are likely to bind to a specific biological target. nih.gov Quantitative structure-activity relationship (QSAR) studies can help to establish correlations between the chemical structure of the analogues and their biological activity, providing valuable guidance for the synthesis of more potent and selective compounds. The synergy between computational prediction and experimental validation will accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing trans-4-Amino-1-benzylpyrrolidin-3-ol with high stereochemical fidelity?

Answer: The synthesis typically involves reductive amination of a pyrrolidin-3-ol precursor with benzylamine derivatives. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric hydrogenation to enforce the trans configuration. For example, palladium-catalyzed hydrogenation under controlled pressure (e.g., 1–3 atm H₂) can enhance diastereoselectivity .
  • Protection/deprotection strategies : Protect the hydroxyl group (e.g., with tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during amination .
  • Purification : Employ flash chromatography or recrystallization to isolate the trans isomer.

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the absence of undesired isomers. The coupling constants (JJ) between protons on C3 and C4 of the pyrrolidine ring confirm trans stereochemistry (J810HzJ \approx 8–10 \, \text{Hz}) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}) and absence of impurities .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Hazard identification : While specific GHS data for this compound may be limited, structurally related pyrrolidine derivatives (e.g., 1-Methylpyrrolidin-3-ol) are classified as irritants (Xi) . Assume similar risks.
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in a cool, dry place (<6°C for long-term stability) .
  • Emergency protocols : Rinse exposed skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis of this compound?

Answer:

  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP or Josiphos) with palladium or ruthenium catalysts to enhance enantioselectivity (>90% ee) .
  • Dynamic kinetic resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to adjust parameters (e.g., temperature, pH) .

Q. How should researchers address contradictory data in reaction yields when scaling up synthesis?

Answer:

  • Root-cause analysis : Investigate mass transfer limitations (e.g., inadequate stirring in hydrogenation) or solvent effects (polar aprotic solvents may reduce byproducts) .
  • Design of experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, H₂ pressure) and optimize robustness .
  • Scale-down models : Validate reproducibility using microreactors or flow chemistry systems to mimic large-scale conditions .

Q. What methodologies are effective for studying the biological interactions of this compound with neuronal receptors?

Answer:

  • Radioligand binding assays : Use 3H^3H-labeled analogues to quantify affinity (Kd) for targets like σ-1 or NMDA receptors .
  • Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .
  • In vitro functional assays : Measure intracellular calcium flux or cAMP levels in transfected HEK293 cells to assess agonist/antagonist activity .

Data Contradiction Analysis

Scenario : Conflicting reports on the compound’s stability under acidic conditions.
Resolution :

  • Stress testing : Expose the compound to varying pH (1–6) and temperatures (25–60°C). Monitor degradation via LC-MS to identify labile groups (e.g., benzylamine cleavage) .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to protect against hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.